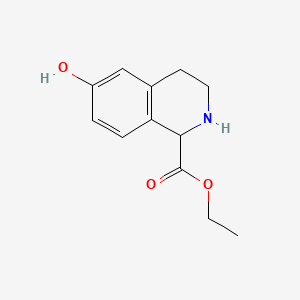

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

概要

説明

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

化学反応の分析

Hydroxyl Group Modifications

The phenolic -OH group at position 6 can participate in reactions such as:

-

O-Alkylation/Acylation : Formation of ethers or esters using alkyl halides or acyl chlorides.

-

Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups.

No direct experimental data exists for these transformations, but they are anticipated based on the reactivity of phenolic hydroxyl groups in similar isoquinoline derivatives ( ).

Oxidation

The saturated tetrahydroisoquinoline ring can undergo aromatization under oxidative conditions (e.g., DDQ or MnO₂), converting the six-membered ring to a fully aromatic isoquinoline system. This would alter electronic properties and biological activity.

N-Functionalization

The secondary amine in the tetrahydroisoquinoline core may react with:

-

Electrophiles : Alkylation or acylation to form N-alkyl or N-acyl derivatives.

-

Reductive Amination : Reaction with aldehydes/ketones in the presence of reducing agents.

Comparative Analysis with Structural Analogs

Reactivity patterns can be extrapolated from structurally related compounds:

Underexplored Reaction Domains

Current literature lacks data on:

-

Catalytic Asymmetric Synthesis : Potential for chiral resolution or enantioselective modifications.

-

Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Suzuki, Heck) involving the aromatic ring.

-

Photochemical Reactivity : Excited-state transformations under UV light.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to other isoquinoline derivatives suggests possible applications in the development of:

- Antidepressants : Research indicates that compounds with isoquinoline structures can exhibit antidepressant-like effects in animal models .

- Antioxidants : The hydroxyl group in the compound may contribute to antioxidant activity, making it a candidate for further studies in oxidative stress-related conditions .

Neuropharmacology

This compound has been investigated for its neuroprotective properties. Studies have shown that derivatives of tetrahydroisoquinolines can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Specific areas of focus include:

- Dopaminergic Activity : Compounds similar to ethyl 6-hydroxy-tetrahydroisoquinoline have been noted for their ability to influence dopamine receptors, potentially aiding in the treatment of Parkinson's disease .

- Cognitive Enhancement : Some studies suggest that these compounds may improve cognitive function and memory retention due to their interaction with cholinergic systems .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis:

- Synthesis of Isoquinoline Derivatives : It can be used to synthesize more complex isoquinoline derivatives that are essential in drug discovery .

- Functionalization Reactions : The presence of the hydroxyl and carboxylate groups allows for further functionalization, enabling the creation of diverse chemical entities .

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of tetrahydroisoquinoline derivatives, this compound was subjected to behavioral tests in mice. Results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant effects .

Case Study 2: Neuroprotective Effects

A research project focused on neuroprotective agents highlighted the efficacy of ethyl 6-hydroxy derivatives against neurotoxic agents in vitro. The compound demonstrated a dose-dependent protective effect on neuronal cells exposed to oxidative stressors, indicating its potential as a neuroprotective agent.

作用機序

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

類似化合物との比較

- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline derivatives

Uniqueness: Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and can be exploited in the design of novel therapeutic agents .

生物活性

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (C12H15NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications. The compound's role in neuroprotection and its applications in drug development will also be explored.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 780004-18-4

- MDL Number : MFCD04114839

These properties indicate that this compound is a relatively small organic molecule, which often correlates with good bioavailability and the ability to cross biological membranes.

Pharmacological Effects

- Neuroprotective Properties :

- Antioxidant Activity :

- Analgesic and Anti-inflammatory Effects :

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various neurotransmitter systems and modulate signaling pathways involved in neuroprotection:

- Acetylcholinesterase Inhibition : Some studies indicate that derivatives of tetrahydroisoquinoline compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic signaling in the brain .

Case Studies

- Neuroprotection Against Oxidative Stress :

- Behavioral Studies in Animal Models :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-4,7,11,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVSJYMKQPONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437211 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780004-18-4 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。